4-[(4-Methylpiperazin-1-yl)sulfonylmethyl]aniline
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Overview
Description
4-[(4-Methylpiperazin-1-yl)sulfonylmethyl]aniline is an organic compound with the molecular formula C11H17N3O2S and a molecular weight of 255.34 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a piperazine ring substituted with a sulfonylmethyl group and an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 4-[(4-Methylpiperazin-1-yl)sulfonylmethyl]aniline may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylpiperazin-1-yl)sulfonylmethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-[(4-Methylpiperazin-1-yl)sulfonylmethyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Methylpiperazin-1-yl)sulfonylmethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)aniline: Similar structure but lacks the sulfonylmethyl group.
4-[(4-Methylpiperazin-1-yl)sulfonyl]aniline: Similar structure but differs in the position of the sulfonyl group.
Uniqueness
4-[(4-Methylpiperazin-1-yl)sulfonylmethyl]aniline is unique due to the presence of both the sulfonylmethyl group and the aniline moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H19N3O2S |
---|---|
Molecular Weight |
269.37 g/mol |
IUPAC Name |
4-[(4-methylpiperazin-1-yl)sulfonylmethyl]aniline |
InChI |
InChI=1S/C12H19N3O2S/c1-14-6-8-15(9-7-14)18(16,17)10-11-2-4-12(13)5-3-11/h2-5H,6-10,13H2,1H3 |
InChI Key |
ZDXRZGWCKKHBFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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